Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate
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Overview
Description
Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring attached to a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-dien-2-yl pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with butadiene derivatives under controlled conditions. One common method involves the use of β-methylacrolein diethyl acetal as a precursor, which undergoes nucleophilic substitution to form the desired product . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the process may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the butadiene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of buta-1,3-dien-2-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their functions. The butadiene moiety may also participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Buta-1,3-dien-2-yl pyrrolidine-1-carboxylate is unique due to the presence of both a butadiene moiety and a pyrrolidine ring
Properties
CAS No. |
106114-37-8 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
buta-1,3-dien-2-yl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-8(2)12-9(11)10-6-4-5-7-10/h3H,1-2,4-7H2 |
InChI Key |
NUFKZGSZJCVXJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)OC(=O)N1CCCC1 |
Origin of Product |
United States |
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